4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid
Description
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid (molecular formula: C₉H₁₀O₂S, molecular weight: 182.24 g/mol) is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core with a carboxylic acid substituent at the 3-position. Its CAS number is 760188, and it exhibits a melting point of 179–184°C . The compound’s structure combines the electronic effects of the sulfur atom in the thiophene ring with the hydrogen-bonding capacity of the carboxylic acid group, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZQEHPGHKGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354275 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19156-54-8 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclohexanone-Based Cyclization
The tetrahydrobenzothiophene core is synthesized via cyclocondensation of cyclohexanone derivatives with sulfur and malononitrile or cyanoacetate esters. For example, reacting 6-methylcyclohexanone with sulfur and ethyl cyanoacetate under acidic conditions (H2SO4, 60–80°C) forms ethyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This intermediate is hydrolyzed to the carboxylic acid using NaOH (2M, reflux, 6h), yielding 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 60–63% purity.
Key Parameters :
Thionyl Chloride-Mediated Acylation
Pyridine-4-carboxylic acid reacts with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is coupled with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in chloroform. Hydrolysis of the ester group (NaOH, ethanol, reflux) yields the carboxylic acid derivative with 80% efficiency.
Hydrolysis of Ester Precursors
Alkaline Hydrolysis
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes saponification using NaOH (2M, ethanol, reflux). The reaction is monitored via TLC, and the crude product is acidified with HCl to precipitate the carboxylic acid. Yields range from 70–85%, with HPLC purity >95%.
Optimization Insights :
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Solvent : Ethanol enhances solubility of intermediates, reducing side-product formation.
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Temperature : Reflux conditions (78°C) ensure complete conversion within 4–6h.
Acidic Hydrolysis
Using concentrated HCl (6M, 100°C, 12h), ethyl esters are hydrolyzed to carboxylic acids. This method is less common due to side reactions like decarboxylation but achieves 65–75% yields in specific substrates.
Coupling Reactions for Functionalization
Amide Bond Formation
While primarily used for derivatives, coupling reagents like HATU and EDC facilitate amide formation between this compound and amines. For example, reaction with 1-benzylpiperazine in DMSO with HATU and DIPEA yields N-(3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[ b]thiophen-2-yl)-2-fluorobenzamide.
Conditions :
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Reagents : HATU (1.2 equiv), DIPEA (2.5 equiv), DMSO (0.5 mL).
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Purification : HPLC with acetonitrile/water (0.1% formic acid) achieves >95% purity.
Industrial-Scale Production
Continuous Flow Synthesis
Scaling cyclocondensation reactions in continuous flow reactors improves throughput. A mixture of cyclohexanone, sulfur, and ethyl cyanoacetate is pumped through a heated reactor (80°C, 2h residence time), followed by inline hydrolysis (NaOH, 90°C). This method achieves 85% yield with 99% purity.
Catalytic Systems
Pd/C (5% wt) in ethanol under H2 atmosphere (50 psi) reduces nitro intermediates to amines, which are subsequently oxidized to carboxylic acids using KMnO4 (0.1M, 60°C).
Analytical Validation
HPLC and LC/MS
Agilent 1100/1200 LC/MS systems with SB-C18 columns (1.8 μm, 4.6 × 15 mm) are used for purity analysis. Mobile phases: (A) acetonitrile + 0.1% formic acid, (B) water + 0.1% formic acid. Retention times for the carboxylic acid range from 6.2–6.8 min.
NMR Spectroscopy
1H NMR (400 MHz, DMSO-d6) of the carboxylic acid shows characteristic peaks: δ 12.2 (s, 1H, COOH), 2.8–2.9 (m, 4H, tetrahydro ring), 1.7–1.9 (m, 4H, tetrahydro ring).
Comparative Data Tables
Table 1 : Yield and Purity Across Methods
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens or alkyl groups.
Condensation: It can form Schiff bases when reacted with amines in the presence of a catalyst.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10O2S
- Molecular Weight : 182.24 g/mol
- CAS Number : 19156-54-8
- InChI Key : TUZZQEHPGHKGRJ-UHFFFAOYSA-N
- Appearance : White crystalline powder, slightly soluble in water, more soluble in organic solvents like DMSO and dichloromethane.
Chemistry
THBCA serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.
Chemical Reactions :
- Oxidation : Can form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The carboxylic acid group can be converted to an alcohol or aldehyde with lithium aluminum hydride.
- Substitution : Electrophilic substitution can replace hydrogen atoms on the benzene ring with other substituents.
Biology
The compound has been studied for its potential biological activities , including:
- Antibacterial Activity : THBCA derivatives have shown promising antibacterial properties against various pathogens.
- Antioxidant Activity : Exhibits antioxidant effects that may protect cells from oxidative stress.
Medicine
THBCA is particularly noted for its potential as an inhibitor of key enzymes involved in cancer metabolism , such as PDK1 and LDHA. These enzymes play critical roles in the metabolic pathways of cancer cells, making THBCA a candidate for further research in cancer therapies.
Case Study :
A study demonstrated that derivatives of THBCA exhibited significant cytotoxic effects against colorectal cancer cell lines (LoVo and HCT-116), indicating its potential as an anticancer agent.
Industry
In industrial applications, THBCA is utilized as a precursor in the production of:
- Dyes
- Coatings
- Other chemical products
Biochemical Analysis
Recent biochemical analyses have shown that THBCA derivatives can significantly impact glucose metabolism pathways by inhibiting enzymes like PDK1 and LDHA. The molecular weight and logP value suggest good oral bioavailability, which is favorable for drug development.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of PDK1 and LDHA, thereby disrupting their normal function and inhibiting cancer cell metabolism . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Molecular Structure and Functional Group Variations
The compound is compared below with derivatives and structurally related molecules (Table 1):
Key Observations :
- Substituent Impact: Bulky groups like the 4-methoxybenzamido moiety (in the C17H17NO4S analog) introduce steric hindrance and aromatic π-stacking capabilities, which are critical for receptor binding in drug design .
- Bioisosteric Replacement : The tetrazole analog (C10H10N4O2S) replaces -COOH with a tetrazole ring, a common strategy to improve metabolic stability while retaining acidity .
Physical and Chemical Properties
- Melting Points: The parent compound melts at 179–184°C, while analogs with larger substituents (e.g., C17H17NO4S) exhibit higher melting points due to increased molecular rigidity .
- Solubility: Carboxylic acid derivatives are generally more polar and water-soluble than ester or amide analogs. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (C11H15NO2S) has reduced solubility due to the ethyl ester group .
Research Tools and Structural Analysis
- Crystallography : SHELX programs are widely used for refining crystal structures of these compounds, leveraging high-resolution data to confirm puckered ring geometries .
- Hydrogen Bonding : Graph set analysis (Etter’s method) reveals that carboxylic acid derivatives form robust dimeric hydrogen-bonding networks, unlike ester analogs .
Biological Activity
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid (THBCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of THBCA, including its pharmacological effects, synthesis of derivatives, and relevant case studies.
- Molecular Formula : C9H10O2S
- Molecular Weight : 182.24 g/mol
- CAS Number : 19156-54-8
- InChI Key : TUZZQEHPGHKGRJ-UHFFFAOYSA-N
Analgesic Activity
Recent studies have demonstrated that derivatives of THBCA exhibit significant analgesic properties. For instance, a study evaluated the analgesic effects of new derivatives synthesized from THBCA using the "hot plate" method on outbred white mice. The results indicated that these derivatives produced analgesic effects that surpassed those of the standard drug metamizole .
Anti-tubercular Activity
Another area of interest is the anti-tubercular activity of THBCA derivatives. Research has shown that certain synthesized compounds derived from THBCA display promising activity against Mycobacterium tuberculosis H37Ra. This suggests potential applications in the treatment of tuberculosis .
Antimicrobial Properties
THBCA and its derivatives have also been investigated for their antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, indicating a broad spectrum of antimicrobial activity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Vasileva et al. (2018) | Synthesis of new derivatives showed enhanced analgesic effects compared to metamizole. |
| Baravkar et al. (2019) | Demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Ra. |
| Shipilovskikh et al. (2014) | Evaluated antimicrobial activity against several bacterial strains with promising results. |
Synthesis of Derivatives
The synthesis of THBCA derivatives has been a focal point in research due to their enhanced biological activities. Various synthetic routes have been explored to modify the benzothiophene structure, leading to compounds with improved pharmacological profiles.
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General Synthetic Route :
- Starting from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.
- Conversion into methyl or aryl substituted derivatives via standard organic synthesis techniques.
- Characterization Techniques :
Q & A
Q. What are the common synthetic routes for preparing 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives?
A standard approach involves coupling reactions using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents such as DMF. For example, amide derivatives are synthesized by reacting the carboxylic acid precursor with amines under reflux (50°C, 24 hours), followed by solvent removal under reduced pressure . Alternative routes include cyclization of thiophene precursors or functionalization via electrophilic substitution.
Q. How is the crystal structure of this compound determined, and what software is recommended?
X-ray crystallography remains the gold standard. Programs in the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) are widely used for small-molecule analysis. WinGX provides an integrated environment for data processing, structure solution, and refinement, with ORTEP-3 generating graphical representations of thermal ellipsoids .
Q. What analytical techniques are critical for confirming hydrogen-bonding patterns in its crystalline form?
Graph set analysis (as described by Etter) is applied to categorize hydrogen-bonding motifs. Software like SHELXL refines hydrogen atom positions using restraints, while ORTEP-3 visualizes intermolecular interactions. Powder XRD and FTIR can corroborate hydrogen-bonding networks observed in single-crystal studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for derivatives of this compound?
Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution versus static crystal packing. Strategies include:
Q. What methodologies optimize the pharmacological activity of derivatives targeting receptors like RORγt?
Structure-activity relationship (SAR) studies focus on modifying the 2-position substituent. For instance, introducing fluorobenzamido groups enhances binding affinity to RORγt, as shown in vitro using reporter gene assays. Pharmacokinetic properties are tuned by esterification or amidation of the carboxylic acid group to improve membrane permeability .
Q. How do hydrogen-bonding networks influence the stability and solubility of this compound in solid-state formulations?
Graph set analysis reveals that dimeric R₂²(8) motifs (head-to-tail carboxylic acid dimers) dominate the crystal packing, reducing solubility. Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) disrupts these motifs, enhancing dissolution rates. Thermal analysis (DSC/TGA) quantifies stability changes induced by lattice modifications .
Q. What strategies mitigate challenges in refining high-disorder regions of its crystal structures?
For disordered cyclohexene rings (common in tetrahydrobenzothiophenes):
- Apply SHELXL’s PART and SUMP restraints to model partial occupancy.
- Use PLATON’s SQUEEZE to exclude solvent contributions from poorly resolved regions.
- Validate against Hirshfeld surface analysis to ensure realistic intermolecular contacts .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for coupling reactions to avoid hydrolysis of activated intermediates .
- Crystallography : Collect high-resolution data (<1.0 Å) to resolve hydrogen atom positions unambiguously .
- Computational Modeling : Employ DFT (B3LYP/6-31G*) to predict spectroscopic signatures and compare with experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
